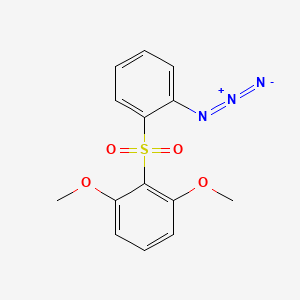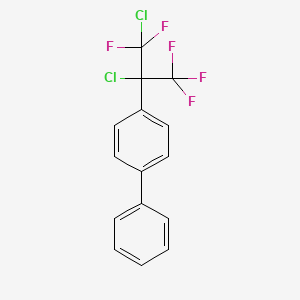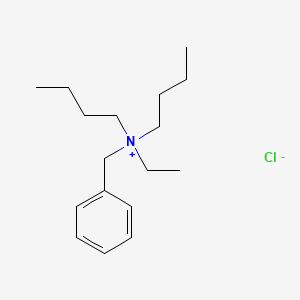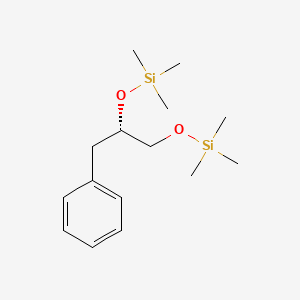
(4S)-4-Benzyl-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-4-Benzyl-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane is a unique organosilicon compound It features a benzyl group attached to a silicon atom, with two oxygen atoms and two silicon atoms forming a cyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Benzyl-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane typically involves the reaction of benzyl chloride with a silicon-containing precursor under specific conditions. One common method is to react benzyl chloride with tetramethyldisiloxane in the presence of a catalyst such as platinum or palladium. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
(4S)-4-Benzyl-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the benzyl group to a methyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Methyl-substituted siloxanes.
Substitution: Various substituted siloxanes depending on the nucleophile used.
科学的研究の応用
(4S)-4-Benzyl-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure.
Medicine: Explored for its potential as a component in biomedical devices.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
作用機序
The mechanism by which (4S)-4-Benzyl-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane exerts its effects is primarily through its interaction with other molecules via its silicon and oxygen atoms. These interactions can lead to the formation of stable complexes, which can be utilized in various applications. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
Tetramethyldisiloxane: Similar in structure but lacks the benzyl group.
Hexamethyldisiloxane: Contains additional methyl groups compared to (4S)-4-Benzyl-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane.
Phenyltrimethoxysilane: Contains a phenyl group instead of a benzyl group.
Uniqueness
This compound is unique due to its specific combination of benzyl and silicon atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
特性
CAS番号 |
61414-10-6 |
|---|---|
分子式 |
C15H28O2Si2 |
分子量 |
296.55 g/mol |
IUPAC名 |
trimethyl-[(2S)-1-phenyl-3-trimethylsilyloxypropan-2-yl]oxysilane |
InChI |
InChI=1S/C15H28O2Si2/c1-18(2,3)16-13-15(17-19(4,5)6)12-14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3/t15-/m0/s1 |
InChIキー |
TVJFTVBFFWQZDM-HNNXBMFYSA-N |
異性体SMILES |
C[Si](C)(C)OC[C@H](CC1=CC=CC=C1)O[Si](C)(C)C |
正規SMILES |
C[Si](C)(C)OCC(CC1=CC=CC=C1)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Oxiran-2-yl)methoxy]-3-[3-(triethylsilyl)propoxy]propan-1-ol](/img/structure/B14590161.png)

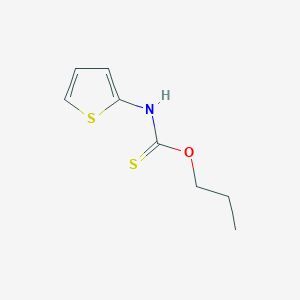
![2-Ethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14590179.png)
![3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14590194.png)
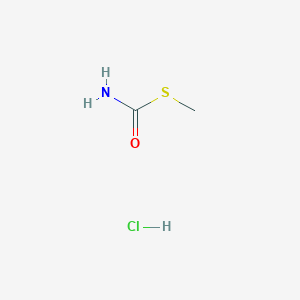
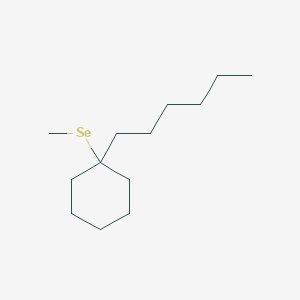
![Dipropyl {[(butan-2-yl)amino]methyl}phosphonate](/img/structure/B14590203.png)
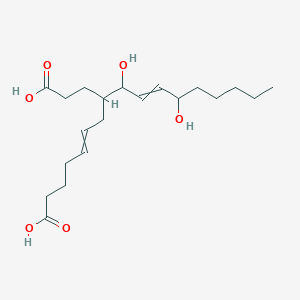
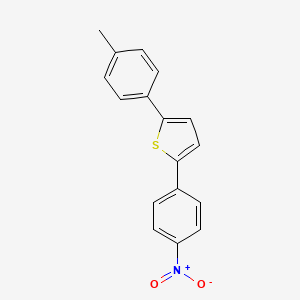
![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate](/img/structure/B14590227.png)
